molecular formula C15H10BrClN4S B12202130 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B12202130
M. Wt: 393.7 g/mol
InChI Key: YYSJMICXPSGEAE-UHFFFAOYSA-N
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Description

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-bromo-6-chloroimidazo[1,2-a]pyridine with a suitable thiol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]imidazole moiety.

    6-chloroimidazo[1,2-a]pyridine: Similar structure but without the bromo substituent.

    2-((6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole: Lacks the bromo substituent.

Uniqueness

The uniqueness of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and chloro substituents, along with the thiol and benzo[d]imidazole moieties, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H10BrClN4S/c16-14-12(18-13-6-5-9(17)7-21(13)14)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20)

InChI Key

YYSJMICXPSGEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br

Origin of Product

United States

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